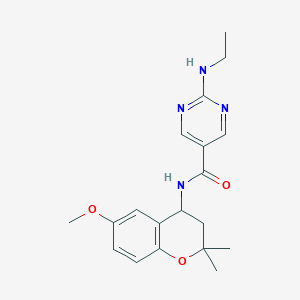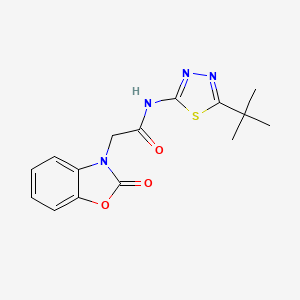
2-(ethylamino)-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-5-pyrimidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrimidine and chromene derivatives involves several chemical reactions, including condensation, cyclization, and functional group transformations. For example, the synthesis of 2-substituted 12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines involves reactions that yield compounds with potential antimicrobial activities. This process is characterized by its steps involving etherification, oximation, and Beckmann rearrangement (El-Agrody, Sabry, & Motlaq, 2011).
Molecular Structure Analysis
The molecular structure of pyrimidine and chromene derivatives reveals significant information about their chemical behavior and potential applications. The analysis of their crystal and molecular structures often indicates isostructural nature and isomorphism, as seen in related compounds. These structures are characterized by planar pyrimidine rings, displacements from the plane by ring-substituent atoms, and evidence of electronic structure polarization through bond distances (Trilleras, Quiroga, Cobo, & Glidewell, 2009).
Chemical Reactions and Properties
The chemical reactions involving pyrimidine and chromene derivatives are diverse and lead to the formation of compounds with varying properties. These reactions include interaction with reagents to furnish triazine derivatives, behavior towards activated unsaturated compounds, and reactions with chlorinated active methylene compounds, showcasing the versatility and reactivity of these compounds (Badrey & Gomha, 2012).
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Advancements
A notable study describes a solvent-free, ambient temperature synthesis of 1H-chromeno[2,3-d]pyrimidine-5-carboxamides, highlighting the efficiency of generating chromeno-pyrimidine derivatives under environmentally friendly conditions (Keykha et al., 2017). This method is beneficial for its short reaction time and elimination of hazardous solvents, potentially applicable to the synthesis of 2-(ethylamino)-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-5-pyrimidinecarboxamide.
Biological Activities and Applications
Research into chromene and pyrimidine derivatives has shown promising biological activities. For instance, compounds derived from visnaginone and khellinone, featuring chromene and pyrimidine structures, exhibited significant anti-inflammatory and analgesic properties, suggesting potential therapeutic applications (Abu‐Hashem et al., 2020). Another study on chromone-pyrimidine coupled derivatives revealed notable antimicrobial activities, underlining the importance of these compounds in developing new antimicrobial agents (Tiwari et al., 2018).
Antimicrobial and Antifungal Potential
Specific chromeno[2,3-d]pyrimidine derivatives have been synthesized with demonstrated antimicrobial and antifungal efficacy, as shown by their ability to inhibit various bacterial and fungal strains (Ghashang et al., 2013). This suggests the potential application of 2-(ethylamino)-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-5-pyrimidinecarboxamide in antimicrobial research, provided it shares similar structural and functional characteristics with the compounds studied.
Eigenschaften
IUPAC Name |
2-(ethylamino)-N-(6-methoxy-2,2-dimethyl-3,4-dihydrochromen-4-yl)pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-5-20-18-21-10-12(11-22-18)17(24)23-15-9-19(2,3)26-16-7-6-13(25-4)8-14(15)16/h6-8,10-11,15H,5,9H2,1-4H3,(H,23,24)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOXBOVLPKDZOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=C(C=N1)C(=O)NC2CC(OC3=C2C=C(C=C3)OC)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(ethylamino)-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-5-pyrimidinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-dimethyl-6-{[(2S)-2-(4-morpholinylcarbonyl)-1-pyrrolidinyl]carbonyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5548488.png)

![N-{1-[({[4-(aminosulfinyl)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-2-chlorobenzamide](/img/structure/B5548504.png)

![4,4-difluoro-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-L-prolinamide dihydrochloride](/img/structure/B5548533.png)
![2-(dimethylamino)-2-(4-methylphenyl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide](/img/structure/B5548538.png)
![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5548541.png)

![5-isobutyl-1'-(pyrazin-2-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5548550.png)
![4-methyl-2-{2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5548552.png)

![5-(4-tert-butylphenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5548562.png)
![3-[(2-{1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5548565.png)
![ethyl 5-methyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5548578.png)